A-1155463 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Bcl-xL [, , , , ]. It belongs to the class of compounds known as BH3 mimetics, which mimic the action of pro-apoptotic BH3-only proteins [, , , , ]. A-1155463 has emerged as a valuable tool in scientific research, particularly in the fields of oncology, virology, and cell biology.
A-1155463 is a highly potent and selective inhibitor of B-cell lymphoma extra-large (BCL-XL), a member of the BCL-2 family of proteins involved in regulating apoptosis. This compound was developed to target BCL-XL specifically, which plays a crucial role in the survival of various cancer cells, particularly in hematological malignancies. The discovery of A-1155463 was part of a broader effort to create selective inhibitors that could minimize side effects associated with less selective agents.
The compound was discovered through nuclear magnetic resonance (NMR) fragment screening and structure-based design techniques. This approach allowed researchers to optimize the pharmacophore and enhance binding affinity towards BCL-XL while maintaining selectivity over other BCL-2 family members, particularly BCL-2 itself .
A-1155463 is classified as a small molecule inhibitor and is categorized under anti-cancer therapeutics, specifically targeting apoptosis regulation pathways. It has been primarily studied for its potential applications in oncology, particularly for cancers that exhibit dependency on BCL-XL for survival.
The synthesis of A-1155463 involved several key steps that included fragment linking based on structure-activity relationship (SAR) studies. Initial compounds were identified using NMR screening, which facilitated the design of more complex structures by linking fragments that showed promising activity against BCL-XL.
The synthesis process utilized various chemical transformations to create a compound with optimal pharmacokinetic properties. The final structure featured a benzothiazole amide core linked to a tetrahydroisoquinoline moiety, which was critical for its binding affinity. Modifications were made to improve solubility and oral bioavailability, including adjustments to the linker length and the introduction of hydrophobic groups .
A-1155463 has a complex molecular structure characterized by several functional groups that contribute to its binding affinity and selectivity. The core structure consists of:
The molecular weight of A-1155463 is approximately 688.8 g/mol, with a calculated logP value indicating its lipophilicity (ClogP = 6.2). These properties are indicative of its potential for effective cellular uptake .
A-1155463 undergoes specific interactions with BCL-XL, leading to the inhibition of its anti-apoptotic function. The primary reaction mechanism involves competitive binding at the protein's hydrophobic pockets, particularly the P2 and P4 sites.
The binding interactions have been elucidated through X-ray crystallography, revealing critical hydrogen bonds and hydrophobic contacts that stabilize the complex between A-1155463 and BCL-XL. These interactions are essential for the compound's efficacy in inducing apoptosis in cancer cells dependent on BCL-XL .
A-1155463 exerts its pharmacological effects by displacing pro-apoptotic proteins from their interactions with BCL-XL, thereby promoting apoptosis in cancer cells. This mechanism is particularly relevant in tumors where BCL-XL expression is upregulated.
Studies have shown that A-1155463 effectively induces cell death in various cancer cell lines with high BCL-XL expression levels. The compound's ability to trigger classical apoptotic markers—such as cytochrome c release and caspase activation—has been confirmed through flow cytometric analyses .
A-1155463 is a solid compound at room temperature, exhibiting stability under standard laboratory conditions. Its solubility profile indicates reasonable solubility in organic solvents but limited aqueous solubility, which poses challenges for formulation.
The compound has several notable chemical properties:
Pharmacokinetic studies in animal models have indicated favorable absorption characteristics, although further optimization may be required for clinical applications .
A-1155463 serves as a critical tool compound in cancer research, particularly in studies aimed at understanding the role of BCL-X-L in tumor cell survival and apoptosis. Its selective inhibition profile makes it valuable for investigating therapeutic strategies targeting BCL-X-L-dependent cancers.
Moreover, it has been utilized in preclinical models to explore combinations with other therapies, potentially enhancing treatment efficacy while minimizing toxicity associated with broader-spectrum agents like navitoclax .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3